molecular formula C15H13NO3S B2548353 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1208488-48-5

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide

Cat. No. B2548353
CAS RN: 1208488-48-5
M. Wt: 287.33
InChI Key: VYAAEHJSNZADLU-UHFFFAOYSA-N
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Description

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide, also known as 7-MeO-THBF, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.

Scientific Research Applications

Neuroprotective and Antioxidant Activities

A study focused on the synthesis of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, evaluating their neuroprotective and antioxidant activities. These derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, with specific substitutions enhancing neuroprotective action and antioxidant capabilities. This suggests potential applications in neurodegenerative disease research and therapy (Jungsook Cho et al., 2015).

Antimicrobial and Antifungal Properties

Another study explored thiophene-3-carboxamide derivatives, highlighting their antibacterial and antifungal activities. These compounds, through specific structural configurations, demonstrated the ability to interact with microbial and fungal cells, presenting a potential pathway for the development of new antimicrobial agents (Vasu et al., 2005).

Anti-inflammatory and Analgesic Agents

Research on benzodifuranyl and related heterocyclic compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were tested for their COX-1/COX-2 inhibition potential, offering insights into their use as novel anti-inflammatory and analgesic drugs (A. Abu‐Hashem et al., 2020).

Antinociceptive Activity

A study synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and assessed their antinociceptive activity. These findings are crucial for understanding pain mechanisms and developing new analgesic compounds (S. Shipilovskikh et al., 2020).

Synthesis and Medicinal Chemistry

Several studies focus on the synthesis of benzofuran and thiophene derivatives for potential therapeutic applications, including as HIV integrase inhibitors and 5-lipoxygenase inhibitors. These efforts underline the importance of benzofuran and thiophene scaffolds in drug discovery and development (E. Boros et al., 2009), (K. Ohemeng et al., 1994).

Safety and Hazards

While the specific safety and hazards of “7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” are not detailed in the search results, it’s worth noting that benzofuran derivatives can be toxic to host cells after long-term administration .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents active toward different clinically approved targets . This suggests that “7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” and similar compounds could have potential applications in drug discovery and development.

Biochemical Analysis

Biochemical Properties

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have demonstrated strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These properties suggest that this compound could be a valuable therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to altered cellular functions . These interactions highlight the potential of this compound as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that benzofuran derivatives exhibit stability and degradation patterns that influence their long-term effects on cellular function . For instance, the stability of this compound may affect its efficacy in in vitro and in vivo studies, making it essential to consider these temporal effects when designing experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit threshold effects, with varying degrees of efficacy and toxicity at different doses . High doses of this compound may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions suggest that this compound may play a role in modulating metabolic pathways, making it a potential target for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action of this compound and its potential therapeutic applications.

properties

IUPAC Name

7-methoxy-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-18-12-4-2-3-11-7-13(19-14(11)12)15(17)16-8-10-5-6-20-9-10/h2-7,9H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAAEHJSNZADLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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